6-Chloropyrazine-2-sulfonyl fluoride
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Overview
Description
6-Chloropyrazine-2-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique reactivity and stability, making them valuable in various fields such as organic synthesis, materials science, and drug discovery. The presence of both a sulfonyl fluoride group and a chloropyrazine moiety in its structure imparts distinct chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrazine-2-sulfonyl fluoride typically involves the reaction of 6-chloropyrazine with sulfonyl fluoride precursors. One common method is the chlorine–fluorine exchange reaction, where 6-chloropyrazine-2-sulfonyl chloride is treated with a fluoride source such as potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) in an aqueous medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyrazine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Chloropyrazine-2-sulfonyl fluoride involves its reactivity with nucleophilic residues in proteins, such as serine, threonine, tyrosine, lysine, cysteine, and histidine . The sulfonyl fluoride group acts as an electrophilic warhead, forming covalent bonds with these residues and thereby modifying the protein’s function. This reactivity is exploited in the design of covalent inhibitors and chemical probes for biological studies.
Comparison with Similar Compounds
Sulfonyl Chlorides: Similar to sulfonyl fluorides but with a chlorine atom instead of fluorine.
Aryl Sulfonyl Fluorides: Compounds with an aryl group attached to the sulfonyl fluoride moiety.
Uniqueness: 6-Chloropyrazine-2-sulfonyl fluoride is unique due to the presence of both a chloropyrazine ring and a sulfonyl fluoride group, which imparts distinct reactivity and stability. This combination makes it particularly valuable in the development of chemical probes and covalent inhibitors, as well as in advanced material synthesis.
Properties
IUPAC Name |
6-chloropyrazine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O2S/c5-3-1-7-2-4(8-3)11(6,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIWMMPJQDHRPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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